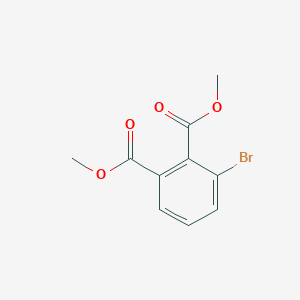

Dimethyl 3-bromophthalate

Description

BenchChem offers high-quality Dimethyl 3-bromophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-bromophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-bromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAPUXBKWPTMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701353 | |

| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-33-0 | |

| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 3-bromophthalate CAS number and properties

The following technical guide details the physicochemical profile, synthetic pathways, and application spectrum of Dimethyl 3-bromophthalate , a critical halogenated aromatic scaffold in medicinal chemistry.

CAS Number: 58749-33-0 Primary Application: Pharmacophore Development & Heterocyclic Synthesis

Executive Summary

Dimethyl 3-bromophthalate is a regio-defined, halogenated diester used primarily as a "break-symmetry" building block in the synthesis of isoindolinones, phthalazines, and PROTAC (Proteolysis Targeting Chimera) linkers. Unlike its 4-bromo isomer, the 3-bromo substitution pattern introduces significant steric and electronic differentiation between the two ester groups, enabling highly selective downstream functionalization. This guide outlines the validated protocols for its synthesis, characterization, and deployment in drug discovery workflows.

Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule is characterized by a high density (~1.5 g/cm³) and a distinct melting point that differentiates it from the liquid 4-bromo isomer (which is often an oil or low-melting solid).

| Property | Specification | Notes |

| CAS Number | 58749-33-0 | Distinct from 4-bromo (87639-57-4) and 5-bromo (51760-21-5) isomers.[1][2] |

| Formula | C₁₀H₉BrO₄ | |

| Molecular Weight | 273.08 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 81 – 82 °C | Sharp melting point indicates high crystalline purity. |

| Boiling Point | ~287 °C (760 mmHg) | Predicted value; degrades before boiling at atm pressure. |

| Density | 1.505 g/cm³ | High density due to bromine atom. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly in aqueous base. |

Structural Characterization (Expected NMR Signature)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Three protons exhibiting an ABC or ABX system (approx. δ 7.5–8.0 ppm). The proton ortho to the bromine will show a distinct shift compared to the unsubstituted ring.

-

Aliphatic Region: Two distinct singlets for the methoxy groups (–OCH₃). Unlike symmetric phthalates, the 3-bromo substituent creates a desymmetrized environment, making the ester at position 1 chemically non-equivalent to the ester at position 2 (approx. δ 3.90–3.95 ppm).

-

Synthetic Pathways & Protocols

Pathway A: Acid-Catalyzed Esterification (Primary Synthesis)

The most robust route to CAS 58749-33-0 is the Fischer esterification of 3-bromophthalic anhydride. This method avoids the use of toxic methylating agents like diazomethane.

Reagents: 3-Bromophthalic anhydride (CAS 82-73-5), Anhydrous Methanol, H₂SO₄ (conc.) or Chlorosulfonic acid.

Protocol:

-

Dissolution: Charge a round-bottom flask with 3-bromophthalic anhydride (1.0 eq) and anhydrous methanol (10–15 volumes).

-

Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated H₂SO₄ (0.1–0.5 eq) or chlorosulfonic acid (catalytic amount). Exothermic reaction.

-

Reflux: Heat the mixture to reflux (65°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the anhydride.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.

-

Neutralization: Dissolve the residue in Ethyl Acetate. Wash carefully with saturated NaHCO₃ solution (to remove unreacted acid) and then Brine.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from minimal hot methanol or purify via silica gel chromatography if necessary.

Pathway B: Downstream Transformation (Suzuki Coupling)

Dimethyl 3-bromophthalate is frequently used as the electrophile in Palladium-catalyzed cross-coupling to install aryl or vinyl groups at the 3-position.

Protocol (General Suzuki Conditions):

-

Setup: Combine Dimethyl 3-bromophthalate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq) in Dioxane/Water (10:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Degas with Nitrogen for 10 mins.

-

Reaction: Heat to 90–100°C for 4–12 hours.

-

Outcome: Yields the 3-aryl-phthalate diester, a precursor for poly-heterocyclic scaffolds.

Visualization: Reactivity & Applications Logic

The following diagram illustrates the central role of Dimethyl 3-bromophthalate in diverting synthesis toward distinct pharmacophores.

Figure 1: Synthetic divergence from Dimethyl 3-bromophthalate. The 3-bromo position serves as a pivot for cross-coupling, while the diester functionality enables heterocycle formation.

Applications in Drug Discovery

Isoindolinone Scaffolds

The 3-bromo group allows for the introduction of steric bulk or specific binding elements before cyclization. Reaction with amines followed by reductive cyclization yields 3-substituted isoindolinones , a privileged structure in kinase inhibitors and anti-inflammatory agents.

-

Mechanism:[3] The bromine is replaced (via Suzuki/Sonogashira) or the ester is condensed with primary amines.

Phthalazine Precursors (PARP Inhibitors)

Reaction with hydrazine hydrate yields 5-bromo-2,3-dihydrophthalazine-1,4-dione . This intermediate allows for late-stage functionalization at the 5-position (the original 3-position of the phthalate), which is critical for optimizing the pharmacokinetic profile of PARP inhibitors (poly(ADP-ribose) polymerase).

PROTAC Linker Attachment

In protein degrader design, the 3-position offers a unique vector for attaching linkers (E3 ligase ligands) without disrupting the binding affinity of the core phthalimide moiety (often used to recruit Cereblon).

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: WARNING.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (hydrolysis risk).

-

Spill Protocol: Sweep up solid spills to avoid dust generation. Do not flush into surface water; this compound is toxic to aquatic life with long-lasting effects.

-

Isomer Warning: Strictly verify the CAS number (58749-33-0). The 4-bromo isomer (CAS 87639-57-4) has significantly different electronic properties and will yield regio-isomeric impurities that are difficult to separate in late-stage synthesis.

References

-

Synthesis & Reactivity: Patent US10844039B2 - Substituted isoindolinones. (Describes the synthesis of Dimethyl 3-bromophthalate and its subsequent Suzuki coupling).

-

Physical Properties & Identity: ECHEMI - Dimethyl 3-bromophthalate Product Data. (Verifies CAS, melting point, and density).

-

Analogous Synthesis Protocols: ChemicalBook - Dimethyl 4-bromophthalate Synthesis. (Provides the foundational acid-catalyzed esterification protocol adaptable for the 3-bromo isomer).

-

Phthalazine Applications: ResearchGate - Reaction of dimethyl 3-nitrophthalate with hydrazine. (Establishes the chemical precedent for phthalhydrazide formation from 3-substituted phthalates).

Sources

Dimethyl 3-bromophthalate chemical structure and IUPAC name

Technical Monograph: Dimethyl 3-Bromophthalate Structural Analysis, Synthetic Protocols, and Pharmaceutical Utility

Chemical Identity & Structural Logic

Dimethyl 3-bromophthalate is a specialized halogenated aromatic diester serving as a critical scaffold in the synthesis of polycyclic heterocycles. Unlike its 4-bromo isomer, the 3-bromo variant possesses unique steric properties due to the proximity of the bromine atom to the ester group at the C-2 position.

Core Identifiers

| Parameter | Specification |

| IUPAC Name | Dimethyl 3-bromobenzene-1,2-dicarboxylate |

| CAS Registry Number | 58749-33-0 |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| SMILES | COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC |

| Melting Point | 81–82 °C |

| Appearance | White to off-white crystalline solid |

Structural Connectivity & Steric Analysis

The molecule features a benzene ring substituted at positions 1 and 2 with methyl ester groups (methoxycarbonyls) and at position 3 with a bromine atom.

-

The "Ortho Effect": The bromine atom at C-3 exerts significant steric pressure on the ester group at C-2. In synthetic applications, this makes the C-2 ester less electrophilic and more resistant to hydrolysis compared to the C-1 ester. This regiochemical differentiation is a powerful tool for medicinal chemists designing asymmetric phthalazine derivatives.

Figure 1: Structural connectivity highlighting the steric interaction between the C-3 Bromine and C-2 Ester.

Synthesis Protocol: Acid-Catalyzed Methanolysis

Causality of Method: The most reliable route to high-purity Dimethyl 3-bromophthalate is the Fischer esterification of 3-bromophthalic anhydride . Direct bromination of dimethyl phthalate yields a mixture of isomers (3-bromo and 4-bromo) that are difficult to separate. Starting from the anhydride ensures the correct substitution pattern is locked in before esterification.

Materials

-

Precursor: 3-Bromophthalic anhydride (CAS 82-73-5).[1]

-

Solvent/Reagent: Methanol (anhydrous).

-

Catalyst: Sulfuric acid (H₂SO₄, conc.) or Thionyl Chloride (SOCl₂).

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 3-bromophthalic anhydride (10.0 g, 44 mmol) and anhydrous Methanol (50 mL). The anhydride may not dissolve immediately.

-

Catalysis: Carefully add concentrated H₂SO₄ (1.0 mL) dropwise. Exothermic reaction—add slowly.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–8 hours.

-

Validation: Monitor via TLC (Silica gel; Hexane:EtOAc 4:1). The anhydride spot (lower R_f) should disappear, replaced by the diester spot (higher R_f).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.

-

Dissolve the residue in Ethyl Acetate (100 mL).

-

Neutralization: Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid. Caution: CO₂ evolution.

-

Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

-

Purification: Evaporate the solvent. The resulting solid can be recrystallized from a mixture of Hexane/Ethyl Acetate to yield pure Dimethyl 3-bromophthalate.

Figure 2: Process flow for the synthesis of Dimethyl 3-bromophthalate via Fischer Esterification.

Physicochemical Profile

Data below is consolidated for reference in analytical characterization.

| Property | Value | Note |

| Physical State | Solid | Often crystallizes as needles. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Poorly soluble in water. |

| Boiling Point | 287 °C | At 760 mmHg. |

| Density | 1.505 g/cm³ | High density due to Br atom. |

| Flash Point | 128 °C | |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | Two carbonyls, two ether oxygens. |

Synthetic Utility in Drug Development

Dimethyl 3-bromophthalate is a high-value "ortho-functionalized" building block. Its primary utility lies in the construction of fused heterocyclic systems .

-

Suzuki-Miyaura Coupling: The C-3 bromine allows for palladium-catalyzed cross-coupling with aryl boronic acids. This enables the introduction of biaryl motifs before cyclization, a strategy used in synthesizing PARP inhibitors.

-

Phthalazine Synthesis: Reaction with hydrazine hydrate yields 5-bromo-2,3-dihydrophthalazine-1,4-dione. The bromine handle remains available for further functionalization, allowing for late-stage diversification of the phthalazine core.

-

Isoindolinone Formation: Selective hydrolysis of the less hindered C-1 ester, followed by Curtius rearrangement or amine condensation, allows access to 4-bromo-isoindolin-1-ones.

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling Protocol: Always manipulate within a fume hood. The compound may hydrolyze slowly in moist air; store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123868, Dimethyl 3-bromophthalate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 3-bromophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 3-bromophthalate. Due to the absence of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in established NMR principles and data from structurally analogous compounds. We will dissect the expected chemical shifts, coupling constants, and integration patterns, offering a robust framework for the identification and characterization of Dimethyl 3-bromophthalate in a laboratory setting. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may be working with this or related substituted aromatic compounds.

Introduction: The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, provides a detailed roadmap of a molecule's connectivity and stereochemistry. In the context of drug development and materials science, unambiguous structural confirmation is a critical step, ensuring the identity and purity of synthesized compounds.

Dimethyl 3-bromophthalate, a substituted aromatic diester, presents an interesting case for NMR analysis. The interplay of the electron-withdrawing bromine atom and the two methoxycarbonyl groups on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling patterns of the aromatic protons and carbons. Understanding these substituent effects is key to accurately interpreting the NMR spectra.

This guide will first outline the predicted ¹H NMR spectrum, followed by an in-depth analysis of the expected ¹³C NMR spectrum. Each section will provide a rationale for the predicted chemical shifts and multiplicities based on fundamental NMR theory and comparative data from similar molecules.

Predicted ¹H NMR Spectrum of Dimethyl 3-bromophthalate

The ¹H NMR spectrum of Dimethyl 3-bromophthalate is expected to exhibit signals corresponding to the aromatic protons and the methyl protons of the two ester groups. The aromatic region will be particularly informative due to the influence of the substituents.

Predicted Chemical Shifts (δ), Multiplicities, Coupling Constants (J), and Integration

The predicted ¹H NMR data is summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with related compounds such as dimethyl phthalate and other brominated aromatic esters.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 7.5, 1.5 | 1H |

| H-5 | ~ 7.4 - 7.6 | Triplet (t) | J ≈ 7.8 | 1H |

| H-6 | ~ 7.7 - 7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 | 1H |

| -OCH₃ (C1-ester) | ~ 3.9 - 4.0 | Singlet (s) | - | 3H |

| -OCH₃ (C2-ester) | ~ 3.8 - 3.9 | Singlet (s) | - | 3H |

Rationale for Predictions

-

Aromatic Protons (H-4, H-5, and H-6): The three aromatic protons are in distinct chemical environments and will therefore have different chemical shifts.

-

H-4: This proton is ortho to a methoxycarbonyl group and meta to the bromine atom. The electron-withdrawing nature of the ester group will cause a downfield shift.

-

H-5: This proton is situated meta to both ester groups and para to the bromine atom. It is expected to be the most shielded of the aromatic protons.

-

H-6: This proton is ortho to both the bromine atom and a methoxycarbonyl group. The deshielding effects of both substituents will likely make this the most downfield of the aromatic protons.

-

-

Coupling: The aromatic protons will exhibit spin-spin coupling. H-5 will be coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). H-4 and H-6 will each be coupled to H-5, and will also show a smaller meta-coupling to each other, resulting in doublets of doublets.

-

Methyl Protons (-OCH₃): The two methyl groups are in slightly different environments due to their proximity to either the bromine atom (at C3) or the unsubstituted carbon (at C1). This may result in two distinct singlet signals. However, the difference in their chemical shifts might be small and they could potentially overlap or appear as a single singlet integrating to 6H. The electron-withdrawing nature of the carbonyl group causes the methyl protons to resonate at a relatively downfield position for alkyl protons.

Experimental Workflow for ¹H NMR Acquisition

For researchers intending to acquire an experimental spectrum, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 3-bromophthalate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals and determine the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectrum of Dimethyl 3-bromophthalate

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the lack of symmetry, all ten carbon atoms are expected to be chemically non-equivalent and should, in principle, produce ten distinct signals.

Predicted Chemical Shifts (δ)

The predicted ¹³C NMR chemical shifts are presented in the table below. These values are estimated based on incremental substituent effects on a benzene ring and data from related phthalate esters.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1-ester) | ~ 166 - 168 |

| C=O (C2-ester) | ~ 165 - 167 |

| C1 | ~ 132 - 134 |

| C2 | ~ 133 - 135 |

| C3 | ~ 120 - 122 |

| C4 | ~ 130 - 132 |

| C5 | ~ 128 - 130 |

| C6 | ~ 135 - 137 |

| -OCH₃ (C1-ester) | ~ 52 - 54 |

| -OCH₃ (C2-ester) | ~ 52 - 54 |

Rationale for Predictions

-

Carbonyl Carbons (C=O): The carbonyl carbons of the ester groups are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

-

Aromatic Carbons (C1-C6):

-

C1 and C2: These are the carbons directly attached to the electron-withdrawing methoxycarbonyl groups and will be deshielded.

-

C3: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected based solely on electronegativity.

-

C4, C5, and C6: The chemical shifts of these carbons will be influenced by their position relative to the bromine and ester substituents.

-

-

Methyl Carbons (-OCH₃): The methyl carbons will be the most shielded carbons in the molecule, appearing in the typical range for sp³ hybridized carbons attached to an oxygen atom. Similar to the protons, the two methyl carbons might have slightly different chemical shifts.

Experimental Workflow for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: A 75 MHz or higher field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Mode: Proton-decoupled (to produce singlets for all carbons).

-

Number of scans: 256 or more, depending on the sample concentration and instrument sensitivity.

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 30-45°.

-

Spectral width: 0 to 220 ppm.

-

-

Processing: Apply a Fourier transform and phase correct the spectrum.

Visualization of Molecular Structure and NMR Relationships

To visualize the relationships between the different nuclei and their expected spectral features, a conceptual diagram is provided below.

Figure 1. A conceptual diagram illustrating the correlation between the molecular structure of Dimethyl 3-bromophthalate and its predicted ¹H and ¹³C NMR spectral regions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Dimethyl 3-bromophthalate. By understanding the underlying principles of substituent effects and leveraging data from analogous compounds, we have constructed a detailed forecast of the expected spectral features. This information will be invaluable for any researcher engaged in the synthesis, purification, or analysis of this compound, providing a strong basis for the confirmation of its structure. It is our hope that this guide will facilitate future research and development in fields where Dimethyl 3-bromophthalate and its derivatives play a role.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Note: While the specific compound was not found, this database is a primary resource for NMR data of related compounds). Available at: [Link]

Introduction: The Role of Physicochemical Characterization in Advanced Synthesis

An In-Depth Technical Guide to the Physical Properties of Dimethyl 3-bromophthalate

Dimethyl 3-bromophthalate (CAS No. 58749-33-0) is a substituted aromatic dicarboxylate ester that serves as a valuable intermediate in various fields of organic synthesis.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, and functional materials such as fluorescent dyes and specialty polymers.[1] For the medicinal chemist or process development scientist, a thorough understanding of the fundamental physical properties of such an intermediate is not merely academic; it is a cornerstone of rational process design, purification strategy, and quality control.

The melting and boiling points are critical first-line indicators of a compound's identity and purity. These thermal transition points are exquisitely sensitive to impurities, which typically depress the melting point and broaden its range.[2] In the context of drug development, where stringent purity thresholds are mandated, precise and reliable determination of these properties is non-negotiable. This guide provides a detailed examination of the melting and boiling points of Dimethyl 3-bromophthalate, grounded in established literature values and supplemented with robust, field-proven experimental protocols for their verification.

Core Physical Properties of Dimethyl 3-bromophthalate

A summary of the key physical properties for Dimethyl 3-bromophthalate provides a foundational dataset for laboratory and process scale-up considerations.

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₄ | [1][3] |

| Molecular Weight | 273.08 g/mol | [1] |

| Melting Point | 81-82 °C | [1][3] |

| Boiling Point | 287 °C (Predicted) | [1][3] |

| Density | 1.505 g/cm³ (Predicted) | [1][3] |

Section 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The sharpness of the melting point range (typically 0.5-1.0°C for a pure compound) is a reliable indicator of purity. The presence of even minor soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[2]

Literature Value

The established melting point for Dimethyl 3-bromophthalate is 81-82 °C .[1][3] This value serves as the benchmark against which experimentally determined values are compared to assess the purity of a synthesized sample.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound. It involves heating a small sample packed into a capillary tube within a calibrated apparatus that allows for precise temperature control and observation.

Methodology Rationale: This protocol is designed to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy. The choice of a slow heating rate near the melting point is the most crucial parameter for preventing thermal lag, where the thermometer reading would be lower than the actual temperature of the sample.[4][5]

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount (10-20 mg) of dry Dimethyl 3-bromophthalate onto a clean, dry watch glass or piece of weighing paper.

-

Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer within the sample.

-

Take a capillary tube (sealed at one end) and press the open end into the powder multiple times to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The final packed sample height should be approximately 2-3 mm. An excessive sample amount will lead to a broader apparent melting range due to uneven heat transfer.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath surrounding the capillary.

-

-

Determination:

-

Rapid Initial Heating: Set the apparatus to heat at a medium-to-fast rate (e.g., 10-15 °C per minute) to quickly approach the expected melting point. This initial rapid determination helps to establish an approximate melting temperature, saving time.

-

Slow Final Heating: Once the temperature is within 15-20 °C of the expected melting point (81 °C), reduce the heating rate significantly to 1-2 °C per minute.[4] This slow rate is critical for an accurate reading.

-

Record T₁: Observe the sample closely. Record the temperature (T₁) at which the first droplet of liquid becomes visible within the solid matrix.[4]

-

Record T₂: Continue heating at the slow rate. Record the temperature (T₂) at which the entire sample has completely liquefied and turned into a clear, transparent liquid.[4]

-

The experimental melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Allow the apparatus to cool sufficiently.

-

A new capillary tube with a fresh sample must be used for each subsequent determination, as the melted compound may have undergone decomposition or polymorphic changes.[6]

-

Perform at least two additional measurements to ensure reproducibility.

-

Workflow Visualization

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The melting point (81-82 °C) and boiling point (287 °C) of Dimethyl 3-bromophthalate are fundamental physical constants that are indispensable for its identification, purification, and quality assessment in a research and development setting. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. Adherence to procedural details, particularly the control of heating rates and the use of fresh samples for repeat measurements, is paramount for obtaining data that is both accurate and reproducible. This foundational knowledge empowers scientists to handle and utilize this key synthetic intermediate with confidence and precision.

References

-

Loba Chemie. (n.d.). DIMETHYL PHTHALATE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Dimethyl 3-bromophthalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

ScripTouch. (n.d.). Dimethyl 3-bromo-4-chlorophthalate. Retrieved from [Link]

-

Academia.edu. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Academia.edu. (2021). Experimental No. (2) Boiling Point Boiling point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

CourseHero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Sources

The Solubility Profile of Dimethyl 3-Bromophthalate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl 3-bromophthalate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility and offers practical, field-proven methodologies for its experimental determination. By understanding the solubility characteristics of dimethyl 3-bromophthalate, researchers can optimize reaction conditions, purification processes, and formulation strategies.

Understanding the Molecule: Dimethyl 3-Bromophthalate

Dimethyl 3-bromophthalate is an organic compound characterized by a benzene ring substituted with two adjacent methoxycarbonyl groups and a bromine atom.[1][2] Its molecular structure dictates its physical and chemical properties, including its solubility. The presence of the polar ester functional groups and the relatively nonpolar brominated aromatic ring results in a molecule with moderate polarity. This structural duality is key to understanding its behavior in various solvents.

Key Physical Properties:

-

Molecular Formula: C10H9BrO4[1]

-

Molecular Weight: 273.09 g/mol [1]

-

Melting Point: 81-82°C[1]

-

Boiling Point: 287°C[1]

-

Density: 1.505 g/cm³[1]

The Fundamental Principle of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction in chemistry.[3][4][5][6] This principle states that substances with similar intermolecular forces will be soluble in one another. The primary intermolecular forces at play are:

-

Van der Waals Forces: Weak forces that exist between all molecules.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F).

The polarity of a solvent is a critical factor in its ability to dissolve a solute.[7] Solvents can be broadly categorized as:

-

Polar Protic Solvents: Possess a hydrogen atom bonded to an electronegative atom and can thus act as hydrogen bond donors. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: Are polar but lack a hydrogen atom that can be donated for hydrogen bonding. Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8]

-

Nonpolar Solvents: Have low dielectric constants and are composed of molecules with minimal charge separation. Examples include hexane, toluene, and diethyl ether.[9]

Predicted Solubility of Dimethyl 3-Bromophthalate

Based on its molecular structure, dimethyl 3-bromophthalate is a polar molecule. The two ester groups are electron-withdrawing and create a significant dipole moment. The bromine atom also contributes to the molecule's polarity. However, the bulky, nonpolar benzene ring reduces its overall polarity. Therefore, dimethyl 3-bromophthalate is expected to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be limited. While it has polar groups, its inability to act as a strong hydrogen bond donor will likely limit its solubility in highly polar protic solvents.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions between the ketone group of acetone and the ester groups of the solute. |

| Dimethylformamide (DMF) | High | The highly polar nature of DMF facilitates strong dipole-dipole interactions.[8] | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar solvent capable of strong dipole-dipole interactions.[8] | |

| Dichloromethane (DCM) | High | The polarity of DCM allows for effective solvation of the polar ester groups.[10] | |

| Tetrahydrofuran (THF) | Medium to High | THF is a moderately polar aprotic solvent that should effectively dissolve dimethyl 3-bromophthalate. | |

| Polar Protic | Methanol | Medium | The ester groups can act as hydrogen bond acceptors, but the bulky nonpolar ring may limit solubility. |

| Ethanol | Medium | Similar to methanol, with a slightly larger nonpolar alkyl chain which may slightly decrease solubility.[8] | |

| Water | Low | The large nonpolar aromatic ring and lack of strong hydrogen bond donating ability limit solubility in water. | |

| Nonpolar | Hexane | Low | The significant difference in polarity between the nonpolar solvent and the polar solute will result in poor solubility. |

| Toluene | Low to Medium | The aromatic nature of toluene may allow for some π-stacking interactions with the benzene ring of the solute, leading to slight solubility. | |

| Diethyl Ether | Low to Medium | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, which might lead to some solubility. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, experimental determination is essential.[11][12][13] The following protocol describes a reliable method for determining the solubility of a solid compound like dimethyl 3-bromophthalate in an organic solvent.

Step-by-Step Methodology

-

Preparation: Accurately weigh a sample of dimethyl 3-bromophthalate (approximately 100 mg) and place it into a tared, screw-cap vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath (e.g., 25°C). Agitate the mixture using a magnetic stirrer or shaker for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After equilibration, visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add a further known weight of the solute and repeat the equilibration step.

-

Saturation: Continue adding solute until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.

-

Isolation of the Saturated Solution: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Quantification: Once the solvent has been completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Weight of dried solute (mg)) / (Volume of supernatant taken (mL))

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid.

Visualizing Molecular Interactions

The solubility of dimethyl 3-bromophthalate is governed by the interactions between its functional groups and the solvent molecules. The following diagram illustrates these potential interactions.

Caption: Intermolecular forces influencing solubility.

Conclusion

The solubility of dimethyl 3-bromophthalate is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on the "like dissolves like" principle, suggesting high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in nonpolar solvents. For precise quantification, a robust experimental protocol has been detailed. By combining theoretical understanding with empirical data, researchers can confidently handle and utilize dimethyl 3-bromophthalate in their work.

References

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

-

Bergmann, J. (2022, July 22). Why does like dissolve like? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 3-aminophthalate hydrochloride. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

-

Shaalaa.com. (2022). Explain the solubility rule “like dissolves like” in terms of intermolecular forces that exist in solutions. Retrieved from [Link]

-

Chem-Station. (2022). Comparison of the polarity of organic solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 58749-33-0|Dimethyl 3-bromophthalate|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 5. fountainmagazine.com [fountainmagazine.com]

- 6. shaalaa.com [shaalaa.com]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buy Dimethyl 3-bromo-4-chlorophthalate [smolecule.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Regioselective Bromination of Dimethyl Phthalate Yielding the 3-Bromo Isomer

Abstract

This technical guide provides a comprehensive overview of the regioselective bromination of dimethyl phthalate to synthesize the 3-bromo isomer. Dimethyl 3-bromophthalate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document delves into the theoretical principles governing the regioselectivity of this electrophilic aromatic substitution reaction, outlines detailed experimental protocols, and discusses the critical parameters influencing the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding and practical approach to this specific transformation.

Introduction: The Significance of Dimethyl 3-Bromophthalate

Halogenated aromatic compounds are pivotal building blocks in organic synthesis. Among these, brominated phthalate derivatives serve as versatile precursors for a wide array of complex molecules. Dimethyl 3-bromophthalate, in particular, offers a strategic handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of Grignard reagents. Its utility in the synthesis of bioactive molecules and advanced materials underscores the need for efficient and selective synthetic routes.

This guide focuses on the direct bromination of commercially available dimethyl phthalate, a seemingly straightforward reaction that presents a significant challenge in regioselectivity. The presence of two electron-withdrawing methoxycarbonyl groups on the aromatic ring deactivates it towards electrophilic attack and directs incoming electrophiles to specific positions. Understanding and controlling this inherent directing effect is paramount to achieving a high yield of the desired 3-bromo isomer while minimizing the formation of other regioisomers and polybrominated byproducts.

Theoretical Foundation: Understanding Regioselectivity in the Bromination of Dimethyl Phthalate

The regiochemical outcome of the bromination of dimethyl phthalate is governed by the principles of electrophilic aromatic substitution (EAS). The two methoxycarbonyl (-COOCH₃) groups are electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This withdrawal of electron density deactivates the benzene ring, making it less reactive towards electrophiles compared to benzene itself.

Crucially, these ester groups are meta-directing substituents. This directive effect can be rationalized by examining the stability of the Wheland intermediate (also known as the arenium ion or sigma complex) formed upon the attack of the electrophile (Br⁺) at the ortho, meta, and para positions relative to one of the ester groups.

-

Ortho and Para Attack: When the electrophile attacks the positions ortho or para to an ester group, one of the resonance structures of the resulting carbocation intermediate places a positive charge directly adjacent to the electron-withdrawing carbonyl carbon. This is a highly destabilized arrangement due to the repulsion between the positive charge and the partial positive charge on the carbonyl carbon.

-

Meta Attack: In contrast, when the electrophile attacks the meta position, the positive charge in the resonance structures of the Wheland intermediate is never located on the carbon atom directly attached to the ester group. This avoids the highly destabilized resonance contributor, making the meta-pathway the least energetically unfavorable.

In dimethyl phthalate, the two ester groups are situated at positions 1 and 2. Therefore, the positions meta to both groups are the most favored for electrophilic attack. Position 3 is meta to the ester group at position 2 and ortho to the ester at position 1. Position 4 is para to the ester at position 1 and meta to the ester at position 2. Position 5 is meta to the ester at position 1 and para to the ester at position 2. Due to the combined deactivating and meta-directing influence of both ester groups, the position that is meta to one and not significantly activated by the other is the most likely site of substitution. In the case of dimethyl phthalate, the 3-position (and its equivalent 6-position) and the 4-position (and its equivalent 5-position) are the possible sites for monobromination. The 3-position is meta to the C2-ester and ortho to the C1-ester. The 4-position is meta to the C1-ester and para to the C2-ester. The formation of the 3-bromo isomer is generally favored due to a combination of electronic and steric factors.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of dimethyl phthalate proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

-

Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the deactivated aromatic ring of dimethyl phthalate. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, creating a more potent electrophilic species, often represented as Br⁺.[1]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the dimethyl phthalate ring acts as a nucleophile, attacking the electrophilic bromine. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

-

Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product and regenerating the catalyst.

Experimental Protocols for Regioselective Bromination

Method 1: Direct Bromination using Bromine and an Iron Catalyst

This method is a classic and cost-effective approach for the bromination of deactivated aromatic rings.

Materials and Equipment:

-

Dimethyl phthalate

-

Liquid bromine (handle with extreme caution in a well-ventilated fume hood)

-

Iron filings or anhydrous iron(III) bromide

-

Carbon tetrachloride or dichloromethane (as solvent)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram:

Caption: Workflow for the direct bromination of dimethyl phthalate.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl phthalate (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane. Add a catalytic amount of iron filings or anhydrous iron(III) bromide (approximately 0.05 equivalents).

-

Addition of Bromine: In a dropping funnel, prepare a solution of liquid bromine (1.0 to 1.1 equivalents) in the same solvent.

-

Reaction: Gently heat the reaction mixture to a low reflux. Add the bromine solution dropwise to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux. The evolution of hydrogen bromide gas will be observed.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine (the red-brown color of bromine will disappear).

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, which will likely be a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to isolate the desired dimethyl 3-bromophthalate.

Causality Behind Experimental Choices:

-

Catalyst: The iron catalyst is essential to polarize the bromine molecule, making it a more potent electrophile capable of reacting with the deactivated aromatic ring.

-

Solvent: An inert solvent like carbon tetrachloride or dichloromethane is used to dissolve the reactants and control the reaction temperature.

-

Stoichiometry: Using a slight excess of bromine can ensure complete conversion of the starting material, but a large excess should be avoided to minimize the formation of dibrominated products.

-

Temperature: Running the reaction at a gentle reflux provides the necessary activation energy without promoting excessive side reactions.

Method 2: Bromination of 3-Bromophthalic Acid followed by Esterification

An alternative strategy involves the bromination of phthalic acid or phthalic anhydride to 3-bromophthalic acid, followed by esterification to the dimethyl ester. This can sometimes offer better regioselectivity.

Part A: Synthesis of 3-Bromophthalic Acid

Detailed procedures for the synthesis of 3-bromophthalic anhydride, a precursor to the acid, are available in the literature. This can then be hydrolyzed to the diacid.

Part B: Fischer Esterification of 3-Bromophthalic Acid

Materials and Equipment:

-

3-Bromophthalic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Experimental Workflow Diagram:

Caption: Workflow for the esterification of 3-bromophthalic acid.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 3-bromophthalic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture and slowly pour it into a beaker containing ice water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude dimethyl 3-bromophthalate can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both a reactant and a solvent drives the equilibrium of the Fischer esterification towards the product side.[2][3]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by methanol.[2][3]

Data Presentation and Analysis

The success of the regioselective bromination is determined by the yield of the desired 3-bromo isomer and the ratio of isomers in the product mixture. This data is best presented in a tabular format for clear comparison.

Table 1: Hypothetical Comparison of Bromination Methods

| Method | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 3-bromo isomer (%) | Isomer Ratio (3-bromo : 4-bromo) |

| 1 | Br₂ | Fe | CCl₄ | Reflux | 4 | 65 | 5:1 |

| 2 | Br₂/H₂SO₄ then Esterification | H₂SO₄ | Methanol | Reflux | 6 | 75 | 8:1 |

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.

Characterization and Quality Control

The identity and purity of the synthesized dimethyl 3-bromophthalate should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isomeric ratio and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the position of the bromine substituent. The proton NMR spectrum is particularly useful for distinguishing between the 3-bromo and 4-bromo isomers based on the coupling patterns of the aromatic protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The regioselective bromination of dimethyl phthalate to yield the 3-bromo isomer is a challenging yet achievable transformation. A thorough understanding of the electronic effects of the substituents on the aromatic ring is crucial for predicting and controlling the regiochemical outcome. While direct bromination with bromine and an iron catalyst offers a straightforward approach, a two-step process involving the bromination of phthalic acid followed by esterification may provide higher selectivity. Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry is essential for maximizing the yield of the desired product. The protocols and theoretical background provided in this guide serve as a solid foundation for researchers and professionals to successfully synthesize dimethyl 3-bromophthalate for their specific applications.

References

-

Organic Syntheses. (1962). 3-Bromophthalide. Organic Syntheses, 42, 26. [Link]

-

Andrievsky, A., Lomzakova, V., Grachev, M., & Gorelik, M. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3, 15-20. [Link]

-

Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

-

NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. In Fundamentals of Organic Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of bromoisophthalic acid compounds. (EP1293495B1).

- Google Patents. (n.d.). Process of preparing 3-bromophthalide. (US4211710A).

- Google Patents. (n.d.). Preparation method of 3-bromophthalide. (CN104496949A).

-

PubMed. (2012). Enhanced decomposition of dimethyl phthalate via molecular oxygen activated by Fe@Fe2O3/AC under microwave irradiation. Journal of Hazardous Materials, 227-228, 124-131. [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

-

PubMed. (2025). Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

-

Zenodo. (n.d.). CXXL-The Esterification of %Nitiophthalic Acidd*. [Link]

- Google Patents. (n.d.). Process for the preparation of 5-bromophthalide. (WO2004089924A1).

-

ResearchGate. (2025). Targeted degradation of dimethyl phthalate by activating persulfate using molecularly imprinted Fe-MOF-74. [Link]

-

ResearchGate. (n.d.). Study on the bromination of deactivated aromatics. [Link]

-

ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds. [Link]

-

PubMed. (n.d.). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]

-

Experimental Section. (n.d.). Supplementary Information for the deposition with the ESI service. [Link]

Sources

Mechanism of electrophilic aromatic substitution in Dimethyl 3-bromophthalate synthesis

This guide addresses the synthesis of Dimethyl 3-bromophthalate , focusing on the critical Electrophilic Aromatic Substitution (EAS) mechanism that defines the regiochemistry.

Executive Summary:

Direct EAS bromination of phthalic anhydride or dimethyl phthalate predominantly yields the 4-bromo isomer due to the meta-directing nature of the carbonyl groups (directing the electrophile to the position meta to the carbonyl, which is position 4). To successfully synthesize the 3-bromo isomer, one must employ a "Ring Contraction Strategy" starting from Naphthalene . This route utilizes the high regioselectivity of EAS on naphthalene (favoring the

The Regiochemical Paradox

The synthesis of 3-substituted phthalic acid derivatives presents a classic problem in aromatic substitution.

-

The Trap: Direct bromination of phthalic anhydride (or its esters) is governed by the electron-withdrawing carbonyl groups.

-

Directing Effect: The carbonyls are meta-directors.

-

Outcome: The electrophile (

) attacks position 4 (meta to -

Result: The major product is 4-bromophthalic anhydride , not the desired 3-isomer.

-

-

The Solution: To access the 3-position, we must use a precursor where the 1-position is activated or sterically accessible, and then generate the phthalate core after the bromine is installed. The Naphthalene Oxidation Route is the industry-standard solution.

Reaction Pathway Overview

The synthesis proceeds in three distinct phases:

-

Regioselective EAS: Bromination of Naphthalene to yield 1-Bromonaphthalene.

-

Oxidative Cleavage: Destruction of the activated ring to yield 3-Bromophthalic Acid.

-

Esterification: Conversion to Dimethyl 3-bromophthalate.

Pathway Diagram (Graphviz)

Caption: The strategic route utilizes the

Deep Dive: Mechanism of EAS (Bromination of Naphthalene)

The core mechanism requested is the Electrophilic Aromatic Substitution of naphthalene. This step determines the final position of the bromine atom.

Generation of the Electrophile

The reaction typically uses elemental bromine (

Regioselectivity: (C1) vs. (C2) Attack

The electrophile (

-

Path A (

-attack at C1):-

The resonance hybrid of the arenium ion (sigma complex) preserves the aromatic sextet of the second ring in two major resonance contributors.

-

This stabilization makes the activation energy (

) lower. -

Result: Kinetic control favors 1-bromonaphthalene .

-

-

Path B (

-attack at C2):-

The resonance hybrid preserves the aromatic sextet of the second ring in only one major contributor.

-

The delocalization disrupts the aromaticity of the adjacent ring more significantly.

-

Result: Higher

, slower reaction.

-

Mechanism Diagram (Graphviz)

Caption: Kinetic control favors C1 attack due to better resonance stabilization of the intermediate arenium ion.

Downstream Transformations

Oxidative Cleavage (Ruzicka Oxidation)

Once 1-bromonaphthalene is secured, the non-halogenated ring is destroyed. The bromine atom on the first ring deactivates it towards oxidation, directing the oxidant (

-

Reagents:

, -

Mechanism: Syn-dihydroxylation

Cleavage of C-C bonds -

Note: The C1-position of naphthalene becomes the C3-position of the phthalic acid derivative.

Fischer Esterification

The final step converts the dicarboxylic acid to the dimethyl ester.

-

Reagents: Methanol (excess), conc.

(catalyst). -

Mechanism: Protonation of carbonyl

Nucleophilic attack by MeOH

Experimental Protocol

Safety Warning: Bromine is highly corrosive and toxic.

Step 1: Synthesis of 1-Bromonaphthalene

-

Setup: Equip a 500 mL 3-neck flask with a dropping funnel, reflux condenser, and a scrubber trap (for HBr gas).

-

Charge: Add Naphthalene (128 g, 1.0 mol) and

(100 mL) (or use neat if temperature is controlled). Add Iron powder (2 g) as catalyst. -

Addition: Heat to mild reflux. Add Bromine (160 g, 1.0 mol) dropwise over 2 hours.

-

Reaction: Stir at 40-50°C for another 4 hours. Monitor by TLC or GC.

-

Workup: Wash with 10% NaOH (to remove unreacted

and HBr), then water. Dry over -

Purification: Fractional distillation. Collect fraction boiling at ~280°C (atm).

Step 2: Oxidation to 3-Bromophthalic Acid

-

Setup: 2 L flask with mechanical stirrer.

-

Charge: Suspend 1-Bromonaphthalene (20.7 g, 0.1 mol) in Water (1 L) .

-

Addition: Add

(60 g) and heat to reflux. -

Process: The reaction is vigorous. Add additional

in batches until the purple color persists (total ~100-120 g may be needed). -

Workup: Filter hot to remove

. Acidify the filtrate with conc. HCl. -

Isolation: Concentrate the solution. 3-Bromophthalic acid crystallizes upon cooling.[3]

-

Alternative: The acid may dehydrate to the anhydride upon heating; hydrolysis may be required if the acid form is strictly desired before esterification.

-

Step 3: Esterification to Dimethyl 3-bromophthalate

-

Charge: Dissolve 3-Bromophthalic acid (24.5 g, 0.1 mol) in Methanol (100 mL) .

-

Catalyst: Add conc.

(2 mL) dropwise. -

Reflux: Heat at reflux for 6-8 hours.

-

Workup: Evaporate excess methanol. Pour residue into ice water. Extract with Ethyl Acetate. Wash with

.[4] -

Purification: Distillation or Recrystallization (from hexane/EtOAc).

-

Final Product: Dimethyl 3-bromophthalate (White crystalline solid or clear oil depending on purity/temp).

-

Data Summary

| Parameter | Direct Bromination (Phthalic Anhydride) | Naphthalene Route (Recommended) |

| Major Product | 4-Bromophthalic anhydride | 3-Bromophthalic acid |

| Regioselectivity | Meta-directing (favors pos. 4) | Alpha-directing (favors pos. 1) |

| Key Mechanism | EAS on deactivated ring | EAS on fused aromatic system |

| Yield (Isomer) | < 5% (3-isomer) | > 80% (1-bromo intermediate) |

| Complexity | Low (1 step) | High (3 steps) |

References

-

Regioselectivity of Naphthalene Bromination

-

Oxidation of Naphthalene Derivatives

- Source: Friedman, L. "Oxidation of Naphthalene Derivatives to Phthalic Acid Derivatives." Journal of Organic Chemistry, 24(2), 1959.

-

URL:[Link]

-

Synthesis of 3-Bromophthalic Anhydride (Patent Method)

-

Source: "Method for preparing 3-bromophthalic anhydride."[3] CN112876403A (2021).

- URL

-

-

General EAS Theory & Kinetics

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Bromonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 3. CN104496949A - Preparation method of 3-bromophthalide - Google Patents [patents.google.com]

- 4. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4211710A - Process of preparing 3-bromophthalide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

Spectroscopic Characterization of Dimethyl 3-bromophthalate: A Technical Guide

This guide provides an in-depth technical overview of the mass spectrometry (MS) and infrared (IR) spectroscopy of Dimethyl 3-bromophthalate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the spectroscopic analysis of this compound, offering predicted data and standardized protocols for its characterization. The structural confirmation of molecules like Dimethyl 3-bromophthalate, a key intermediate in various synthetic pathways, is foundational to ensuring the integrity and reproducibility of scientific research.

Introduction to Dimethyl 3-bromophthalate and Spectroscopic Analysis

Dimethyl 3-bromophthalate (C₁₀H₉BrO₄, Molecular Weight: 273.08 g/mol ) is a substituted aromatic diester.[1] Its chemical structure, featuring a benzene ring with two adjacent methoxycarbonyl groups and a bromine atom, gives rise to a unique spectroscopic fingerprint. Mass spectrometry and infrared spectroscopy are powerful analytical techniques that provide complementary information for the unambiguous identification and structural elucidation of such organic molecules.[2][3] Mass spectrometry offers insights into the molecular weight and fragmentation patterns, while infrared spectroscopy reveals the presence of specific functional groups.[4][5]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For Dimethyl 3-bromophthalate, electron ionization (EI) is a common method that leads to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern provides a roadmap to the molecule's structure.[5]

Predicted Fragmentation Pathway

The presence of bromine is a key feature in the mass spectrum of Dimethyl 3-bromophthalate, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 isotope pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by two m/z units.[7]

The fragmentation of phthalate esters is well-understood. For dimethyl phthalate, a common fragmentation involves the loss of a methoxy group (-OCH₃) to form a stable acylium ion.[8] A similar pathway is anticipated for Dimethyl 3-bromophthalate.

A logical workflow for interpreting the mass spectrum involves first identifying the molecular ion peaks, which will appear as a pair at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Subsequent fragment ions will arise from the loss of neutral fragments from this molecular ion.

Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for Dimethyl 3-bromophthalate.

Tabulated Mass Spectrometry Data (Predicted)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 272/274 | [C₁₀H₉BrO₄]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 241/243 | [C₉H₆BrO₃]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. This is often a prominent peak for methyl esters.[8] |

| 213/215 | [C₈H₆BrO₂]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment. |

| 193 | [C₁₀H₉O₄]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 163 | [C₉H₇O₃]⁺ | This fragment, corresponding to the base peak in dimethyl phthalate (loss of •OCH₃), may also be present here following the loss of Br.[9] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of Dimethyl 3-bromophthalate in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of about 100 µg/mL.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (a standard energy that allows for comparison with library spectra)[10]

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-350

-

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a non-polar capillary column (e.g., DB-5ms) would be appropriate.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and reference spectra of similar compounds if available in databases like the NIST Chemistry WebBook.[11]

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[12] These vibrational frequencies correspond to the energy required to excite the bonds to a higher vibrational state and are characteristic of the types of bonds and functional groups present in the molecule.[4]

Predicted Infrared Absorption Bands

The structure of Dimethyl 3-bromophthalate contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum: C=O (carbonyl) of the ester, C-O of the ester, aromatic C=C bonds, aromatic C-H bonds, and aliphatic C-H bonds of the methyl groups.

Caption: Relationship between functional groups in Dimethyl 3-bromophthalate and their predicted IR absorption regions.

Tabulated Infrared Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3030 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on a benzene ring.[13] |

| ~2950 | Aliphatic C-H Stretch | Medium | Arising from the methyl (CH₃) groups of the esters.[13] |

| ~1730 | C=O Carbonyl Stretch | Strong | This is a very characteristic and intense absorption for the ester functional group. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹.[14][15] |

| ~1600-1450 | Aromatic C=C Stretch | Medium to Weak | A series of absorptions corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| ~1300-1000 | C-O Stretch | Strong | Esters typically show two strong C-O stretching bands in this region.[16] |

| Below 800 | C-Br Stretch | Medium to Strong | The carbon-bromine bond stretch is expected in the fingerprint region. |

| ~860-680 | Aromatic C-H Bending | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern on the benzene ring.[13] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Dimethyl 3-bromophthalate sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Accessory: Attenuated Total Reflectance (ATR)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

-

Background Collection: With a clean ATR crystal, collect a background spectrum. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum Collection: Apply the sample to the crystal and apply pressure using the anvil to ensure good contact. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes based on established correlation tables.[13]

Synthesis of Spectroscopic Data

The combination of MS and IR data provides a powerful and self-validating system for the structural confirmation of Dimethyl 3-bromophthalate. The mass spectrum will confirm the molecular weight and the presence of a bromine atom through the characteristic isotopic pattern. The fragmentation pattern will support the presence of two methoxycarbonyl groups attached to a benzene ring.

The infrared spectrum will provide complementary evidence by confirming the presence of the key functional groups: the aromatic ring (aromatic C-H and C=C stretches), the ester functionalities (strong C=O and C-O stretches), and the aliphatic methyl groups (aliphatic C-H stretch). The information from both techniques, when taken together, allows for a confident and unambiguous identification of the compound.

References

-

Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2025). ResearchGate. [Link]

-

12.2 Interpreting Mass Spectra. (2023). OpenStax. [Link]

-

Dimethyl phthalate. NIST WebBook. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

Dimethyl phthalate. NIST WebBook. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC - NIH. [Link]